molecular formula C12H15N3OS B14485920 N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine CAS No. 65400-67-1

N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine

Cat. No.: B14485920
CAS No.: 65400-67-1
M. Wt: 249.33 g/mol
InChI Key: JHHMVVNOKBCEEO-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine is an organic compound that belongs to the class of thiazolidinimines This compound is characterized by the presence of a benzamidomethyl group attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine typically involves the reaction of benzamidomethyl chloride with 3-methyl-2-thiazolidinone under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate biological pathways by interacting with receptors or other proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzamidomethyl)-4-toluenesulfonamide
  • N-(Benzamidomethyl)-2-thiazolidinone
  • N-(Benzamidomethyl)-3-methyl-2-thiazolidinone

Uniqueness

N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in certain applications .

Properties

CAS No.

65400-67-1

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-[[(E)-(3-methyl-1,3-thiazolidin-2-ylidene)amino]methyl]benzamide

InChI

InChI=1S/C12H15N3OS/c1-15-7-8-17-12(15)14-9-13-11(16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,16)/b14-12+

InChI Key

JHHMVVNOKBCEEO-WYMLVPIESA-N

Isomeric SMILES

CN\1CCS/C1=N/CNC(=O)C2=CC=CC=C2

Canonical SMILES

CN1CCSC1=NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.